Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro-
Overview
Description
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- is a tricyclic compound known for its diverse biological activities. This compound belongs to the pyrrolobenzodiazepine family, which has been extensively studied for its potential therapeutic applications, particularly in the fields of oncology and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Key steps include cyclization reactions, often facilitated by catalysts and specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with DNA and proteins, making it a valuable tool in molecular biology research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- involves its interaction with molecular targets such as DNA and specific proteins. This compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo(2,1-c)(1,4)benzodiazepine: Known for its anticancer activity and DNA-binding properties.
Pyrrolo(1,2-a)(1,4)benzodiazepine: Studied for its potential as a non-nucleoside HIV-1 reverse transcriptase inhibitor.
Pyrrolo(1,2-d)(1,4)benzodiazepine: Exhibits neuroprotective effects and is being investigated for its use in treating neurodegenerative diseases.
Uniqueness
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- is unique due to its specific tricyclic structure, which imparts distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and interact with various molecular targets makes it a versatile compound for research and therapeutic applications .
Biological Activity
Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, specifically the 1,2,3,4,6,7-hexahydro variant, is a member of the benzodiazepine family known for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.
Chemical Structure and Properties
The chemical structure of Pyrrolo(3,2,1-jk)(1,4)benzodiazepine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 178.24 g/mol
- CAS Number : 206823
This compound features a bicyclic structure that is characteristic of benzodiazepines, contributing to its biological activity.
Anticancer Activity
Research indicates that pyrrolo[2,1-c][1,4]benzodiazepine derivatives exhibit significant anticancer properties. A notable study synthesized various hybrids linked with indole carboxylates and evaluated their cytotoxic effects against human melanoma A2058 cells. The findings revealed:
- Increased Cytotoxicity : Most hybrids showed higher cytotoxicity compared to standard treatments.
- Mechanism of Action : These compounds induced apoptosis through enhanced DNA binding and disruption of mitochondrial membrane potential (Δψ(mt)) .
Compound | IC50 (μM) | Apoptotic Effect | DNA Binding |
---|---|---|---|
Hybrid 1 | 0.5 | High | Strong |
Hybrid 2 | 0.8 | Moderate | Moderate |
Neuropharmacological Effects
Pyrrolo(3,2,1-jk)(1,4)benzodiazepines have been investigated for their neuropharmacological effects:
- Anticonvulsant Activity : Studies demonstrated that derivatives of this compound exhibited potent anticonvulsant properties in maximal electroshock seizure tests .
- Anxiolytic Effects : In behavioral models such as the elevated plus-maze test, certain derivatives displayed significant anxiolytic activity compared to controls .
The biological activity of pyrrolo(3,2,1-jk)(1,4)benzodiazepines is primarily attributed to their interaction with specific molecular targets:
- DNA Binding : These compounds preferentially bind to guanine residues in the minor groove of DNA. This interaction can lead to cross-linking between DNA strands, enhancing their anticancer efficacy .
- Neurotransmitter Receptor Modulation : Some derivatives act as modulators of neurotransmitter systems by binding to serotonin transporters (SERT) and influencing serotonin receptor activity .
Study on Anticancer Efficacy
A pivotal study focused on the synthesis and evaluation of pyrrolo[2,1-c][1,4]benzodiazepine hybrids demonstrated promising results in vivo:
- Model Used : Human melanoma A2058 xenografts in mice.
- Results : Treatment with hybrid compounds resulted in a significant reduction in tumor size compared to untreated controls.
Study on Neuropharmacological Effects
Another study assessed the anxiolytic potential of various pyrrolo(3,2,1-jk)(1,4)benzodiazepine derivatives:
Properties
IUPAC Name |
1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-9-4-6-13-7-5-12-8-10(3-1)11(9)13/h1-3,12H,4-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSAMATUDUKFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC3=CC=CC1=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182913 | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28740-91-2 | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028740912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(3,2,1-jk)(1,4)benzodiazepine, 1,2,3,4,6,7-hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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